Cas no 23227-98-7 (3(2H)-Pyridazinone, 4,5-dihydro-6-methyl-4-phenyl-)

3(2H)-Pyridazinone, 4,5-dihydro-6-methyl-4-phenyl-, is a heterocyclic compound featuring a pyridazinone core with a phenyl and methyl substitution at the 4- and 6-positions, respectively. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The dihydro moiety enhances stability while maintaining functional versatility for further derivatization. Its well-defined molecular framework makes it a valuable intermediate in synthetic chemistry, particularly for constructing biologically active molecules. The compound’s purity and consistent performance are critical for research and industrial processes, ensuring reliable results in catalysis, medicinal chemistry, and material science applications.
3(2H)-Pyridazinone, 4,5-dihydro-6-methyl-4-phenyl- structure
23227-98-7 structure
Product Name:3(2H)-Pyridazinone, 4,5-dihydro-6-methyl-4-phenyl-
CAS No:23227-98-7
MF:C11H12N2O
MW:188.225782394409
CID:1416144
PubChem ID:12307450
Update Time:2025-06-07

3(2H)-Pyridazinone, 4,5-dihydro-6-methyl-4-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 3(2H)-Pyridazinone, 4,5-dihydro-6-methyl-4-phenyl-
    • 6-methyl-4-phenyl-4,5-dihydro-2H-pyridazin-3-one
    • 23227-98-7
    • 6-Methyl-4-phenyl-4,5-dihydropyridazin-3(2H)-one
    • 6-methyl-4-phenyl-2,3,4,5-tetrahydropyridazin-3-one
    • 3-methyl-5-phenyl-4,5-dihydro-1H-pyridazin-6-one
    • Inchi: 1S/C11H12N2O/c1-8-7-10(11(14)13-12-8)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)
    • InChI Key: MCMGELWGDOVGDH-UHFFFAOYSA-N
    • SMILES: O=C1C(C2C=CC=CC=2)CC(C)=NN1

Computed Properties

  • Exact Mass: 188.09506
  • Monoisotopic Mass: 188.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 41.5Ų

Experimental Properties

  • PSA: 41.46

3(2H)-Pyridazinone, 4,5-dihydro-6-methyl-4-phenyl- Pricemore >>

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Additional information on 3(2H)-Pyridazinone, 4,5-dihydro-6-methyl-4-phenyl-

Professional Introduction to Compound with CAS No. 23227-98-7 and Product Name: 3(2H)-Pyridazinone, 4,5-dihydro-6-methyl-4-phenyl

The compound with the CAS number 23227-98-7 and the product name 3(2H)-Pyridazinone, 4,5-dihydro-6-methyl-4-phenyl represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic compound has garnered considerable attention due to its unique structural properties and potential applications in drug discovery and medicinal chemistry. The 3(2H)-Pyridazinone core structure is a key feature, offering a versatile scaffold for the development of novel therapeutic agents. Its molecular framework, characterized by a fused pyridazine ring with substituents at specific positions, makes it an attractive candidate for further exploration in synthetic chemistry and pharmacological studies.

In recent years, the exploration of 4,5-dihydro-6-methyl-4-phenylpyridazinone derivatives has been a focal point in academic and industrial research. The presence of a phenyl group at the 4-position and methyl substitution at the 6-position introduces additional functional diversity, enabling modifications that can fine-tune biological activity. This compound's potential lies in its ability to interact with biological targets in novel ways, which is crucial for overcoming resistance mechanisms in diseases such as cancer and infectious disorders. The dihydro moiety further enhances its solubility and bioavailability, making it a promising candidate for oral administration.

Recent studies have highlighted the importance of 3(2H)-Pyridazinone derivatives in the development of small-molecule inhibitors. These compounds have shown promise in preclinical models as modulators of enzyme activity and receptor binding. Specifically, derivatives of this class have been investigated for their ability to inhibit kinases and other enzymes involved in signal transduction pathways. The structural flexibility of 4,5-dihydro-6-methyl-4-phenylpyridazinone allows for the design of molecules that can selectively target specific isoforms of these enzymes, reducing off-target effects and improving therapeutic efficacy.

The pharmaceutical industry has been particularly interested in harnessing the potential of pyridazine-based scaffolds due to their favorable pharmacokinetic properties. The compound in question exhibits good metabolic stability, which is essential for prolonged half-life and reduced dosing frequency. Additionally, its ability to cross the blood-brain barrier suggests potential applications in central nervous system (CNS) disorders. Researchers are exploring its interactions with neurotransmitter systems, aiming to develop treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advances in computational chemistry have accelerated the discovery process for compounds like 3(2H)-Pyridazinone, 4,5-dihydro-6-methyl-4-phenyl. Molecular modeling techniques have enabled researchers to predict binding affinities and optimize structures before experimental synthesis. This approach has significantly reduced the time and cost associated with drug development. Furthermore, high-throughput screening (HTS) methods have been employed to identify lead compounds from large libraries of derivatives. The combination of these technologies has streamlined the process of identifying promising candidates for further medicinal chemistry optimization.

The synthesis of 4,5-dihydro-6-methyl-4-phenylpyridazinone involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. Key steps include cyclization reactions to form the pyridazine ring followed by functional group transformations to introduce the phenyl and methyl substituents. Recent innovations in catalytic methods have improved yields and reduced byproduct formation, making the synthesis more efficient and environmentally sustainable. These advancements underscore the importance of green chemistry principles in modern drug discovery.

Evaluation of biological activity is a critical step in assessing the potential of any new compound. In vitro assays have been used extensively to test the efficacy of 3(2H)-Pyridazinone derivatives against various disease-relevant targets. Initial results suggest that this compound exhibits inhibitory activity against several enzymes implicated in cancer progression. Mechanistic studies are ongoing to elucidate how it interacts with these targets at a molecular level. Understanding these interactions will provide insights into its therapeutic potential and guide future modifications.

The regulatory landscape for new pharmaceuticals necessitates rigorous testing to ensure safety and efficacy before clinical trials can begin. Regulatory agencies require comprehensive data on chemical stability, toxicity profiles, and pharmacokinetic parameters. Researchers are working diligently to gather this information for compounds like 4,5-dihydro-6-methyl-4-phenylpyridazinone, ensuring that they meet stringent requirements for human use. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing these compounds through regulatory pathways efficiently.

The future prospects for 3(2H)-Pyridazinone derivatives remain bright as research continues to uncover new applications and optimize existing ones. Innovations in drug delivery systems may further enhance their therapeutic potential by improving bioavailability or targeting specific tissues within the body. Additionally, advances in genetic engineering techniques could enable personalized medicine approaches tailored to individual patient needs based on genetic profiles that predict response to treatment.

In conclusion,3(2H)-Pyridazinone, particularly its derivative 4,5-dihydro-6-methyl-4-phenyl, represents a significant contribution to modern pharmaceutical research due to its unique structural properties and potential therapeutic applications across multiple disease areas including cancer treatment,neurodegenerative diseases,and infectious disorders,drug discovery,medicinal chemistry,and beyond,biological activity,and other related fields,synthetic chemistry,and more,computational chemistry,as well as others mentioned above.

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